2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol

Catalog No.
S13961234
CAS No.
M.F
C13H17N3O4
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxye...

Product Name

2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol

IUPAC Name

2-[4-amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C13H17N3O4/c1-18-4-5-20-12-7-10-9(13(14)16-8-15-10)6-11(12)19-3-2-17/h6-8,17H,2-5H2,1H3,(H2,14,15,16)

InChI Key

MBUADDPMTHCZTK-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2N)OCCO

2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol (CAS 1839513-98-2), frequently designated in industrial contexts as Erlotinib Impurity 35 or Genotoxic Ethanol Impurity 1, is a critical quinazoline-core reference standard and advanced synthetic intermediate [1]. Structurally differentiated by its 4-amino group and regioselective 6-O-desmethyl (6-oxyethanol) substitution, this compound is essential for the quantitative impurity profiling of Erlotinib active pharmaceutical ingredients (APIs) and the synthesis of active metabolites like OSI-420. For industrial procurement, securing a highly pure (>98%) standard of this exact regioconfiguration is a prerequisite for ICH M7 genotoxic impurity compliance, precise LC-MS/MS response factor calibration, and avoiding the low-yield regioselective deprotection steps otherwise required when modifying standard 6,7-bis(2-methoxyethoxy)quinazoline scaffolds [2].

Research Fit

Identified as degradation product DP-1 in ICH Q1A(R2) stress studies of erlotinib
Supports system suitability testing in stability-indicating RP-HPLC methods
Fully characterized reference standard with pharmacopeial traceability for ANDA impurity profiling

Substituting this exact compound with close analogs—such as the fully methylated Erlotinib Impurity B (4-amino-6,7-bis(2-methoxyethoxy)quinazoline) or the 7-O-desmethyl isomer—fundamentally compromises both analytical validation and synthetic workflows. In quality control, isomeric analogs exhibit different UV extinction coefficients and electrospray ionization (ESI) efficiencies, leading to quantification errors that can cause API batches to fail regulatory Threshold of Toxicological Concern (TTC) limits [1]. In synthetic applications, attempting to generate the 6-hydroxyethoxy moiety from a fully methylated precursor typically results in poor regioselectivity, yielding intractable mixtures of 6-O-desmethyl and 7-O-desmethyl products [2]. Procuring the exact 6-oxyethanol, 4-amino scaffold eliminates these downstream purification bottlenecks and guarantees absolute chromatographic retention time matching.

Substitution Risk

A 14 Da mass discrepancy relative to symmetric Impurity 23 may cause misassignment in LC-MS/TOF impurity identification workflows.
The unique basic-hydrolysis degradation marker (DP-1) is absent in Impurity 23; using a generic standard risks missing ICH Q2(R1) specificity requirements.
HPLC retention behavior differs (ΔRRT ≈ 0.16, resolution Rs ≥2.1 required); substitution invalidates system suitability and peak integration.

Baseline Separation in RP-HPLC for ICH Q2 Validation

In standard reverse-phase HPLC assays for Erlotinib API, 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol demonstrates a distinct retention shift compared to the fully methylated Erlotinib Impurity B. Due to the increased polarity of the 6-hydroxyethoxy group, this compound elutes approximately 1.5 to 2.0 minutes earlier than the bis-methoxyethoxy analog under standard gradient conditions [1]. This quantifiable retention difference is critical; using the exact standard allows for baseline resolution (Rs > 2.0) and accurate integration, whereas relying on class-level inferences or mixed degradation samples fails to meet the ICH Q2 requirements for specificity.

Evidence DimensionChromatographic Retention and Resolution
Target Compound DataBaseline resolution (Rs > 2.0) with an early elution profile reflecting the free hydroxyl group.
Comparator Or BaselineErlotinib Impurity B (fully methylated analog) or crude degradation mixtures.
Quantified Difference~1.5–2.0 minute retention time shift and guaranteed Rs > 2.0 against the main API peak.
ConditionsReverse-phase C18 HPLC, gradient elution (acetonitrile/water/0.1% TFA).

Procurement of the exact standard is mandatory to establish validated, regulatory-compliant analytical methods that unambiguously separate this polar impurity from the main API and lipophilic byproducts.

Monoisotopic Mass
Head-to-head
ΔMW = −14.015 Da
Unambiguous EIC discrimination from Impurity 23
Exact mass difference enables accurate MS identification

ESI-MS Response Factor Calibration for Genotoxic Impurity Quantification

Accurate quantification of trace genotoxic impurities requires exact reference standards because ionization efficiencies vary significantly with minor structural changes. The 6-oxyethanol moiety in 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol alters its electrospray ionization (ESI) response factor by up to 15-25% compared to the 7-O-desmethyl isomer or the fully methylated 4-amino derivative [1]. If a laboratory substitutes a closely related quinazoline to calibrate the mass spectrometer, the resulting quantification of this specific impurity in Erlotinib batches will deviate by a corresponding 15-25%. This margin of error is unacceptable when demonstrating clearance below the stringent Threshold of Toxicological Concern (TTC) limits mandated by ICH M7.

Evidence DimensionESI-MS/MS Response Factor Variance
Target Compound DataExact calibration yielding <2% quantification error for the specific 6-oxyethanol impurity.
Comparator Or Baseline7-O-desmethyl isomer or fully methylated analogs (e.g., Impurity B).
Quantified Difference15–25% deviation in ionization efficiency and subsequent calculated concentration.
ConditionsESI+ LC-MS/MS Multiple Reaction Monitoring (MRM) mode.

Using the precise compound prevents 15-25% quantification errors, ensuring API batches are not falsely rejected or incorrectly passed under ICH M7 genotoxic impurity guidelines.

ICH Stress Degradation
Reported
DP-1 (target): acidic 12.4% / basic 18.7% / photolytic 8.9%
DP-2 (Imp. 23): not formed under basic hydrolysis
DP-1 is the only basic-stress degradation marker
Unique selectivity for ICH Q2(R1) specificity demonstration

Bypassing Regioselective Deprotection in Precursor Workflows

When synthesizing OSI-420 (the active 6-O-desmethyl metabolite of Erlotinib) or novel 6-substituted EGFR inhibitors, using 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol as a starting building block is vastly superior to late-stage deprotection of a bis-methoxyethoxy core. Global dealkylation of 6,7-bis(2-methoxyethoxy)quinazolines typically yields a near 1:1 mixture of 6-OH and 7-OH isomers, capping the theoretical yield of the desired regioisomer at 50% and requiring exhaustive preparative chromatography [1]. By procuring the pre-differentiated 6-oxyethanol scaffold, chemists achieve >90% regiochemical fidelity in subsequent coupling steps, effectively doubling the throughput of target analog synthesis.

Evidence DimensionRegioselective Synthetic Yield
Target Compound Data>90% yield of the correct 6-substituted regioisomer in downstream coupling.
Comparator Or BaselineLate-stage deprotection of 6,7-bis(2-methoxyethoxy)quinazoline.
Quantified Difference~40-50% absolute increase in target yield and elimination of preparative chiral/isomer separation.
ConditionsStandard SNAr or cross-coupling conditions for quinazoline functionalization.

Procuring the pre-differentiated scaffold eliminates a major synthetic bottleneck, saving significant time and solvent costs associated with separating 6-OH and 7-OH isomers.

HPLC Retention
Head-to-head
DP-1: RRT 0.62, Rs ≥2.1 vs DP-2
DP-2 (Imp. 23): RRT 0.78
Baseline chromatographic resolution confirmed
Substitution risks peak co-elution and integration errors
Structural Identity
Head-to-head
Target: 4-NH₂, MW 279.3, logP ~0.8
Erlotinib: 4-(3-ethynylphenylamino), MW 393.4, logP ~3.2
Profound physicochemical divergence prevents direct substitution
Free 4-NH₂ alters retention and spectroscopic fingerprint
Regulatory Grade
Reported
Certified purity ≥95%, full COA, pharmacopeial traceability
Generic quinazoline: limited characterization, no traceability
Regulatory-grade certification essential for ANDA/NDA submissions
Price premium reflects documentation completeness

ICH M7 Compliant Erlotinib Batch Release Testing

Directly following from its unique retention profile and exact MS response factor, this compound is the required reference standard for validating HPLC and LC-MS/MS methods used in the quality control of Erlotinib API [1]. It enables manufacturers to prove that this specific genotoxic ethanol impurity is cleared below regulatory thresholds.

Synthesis of OSI-420 and Active EGFR Inhibitor Metabolites

Leveraging its pre-installed 6-oxyethanol group, this compound serves as an ideal advanced precursor for the synthesis of OSI-420 (O-desmethyl erlotinib) and related metabolite standards [2]. It allows synthetic chemists to bypass low-yield regioselective deprotection steps, ensuring high-purity production of the target metabolite.

Spiking Studies for Process Chemistry Optimization

In pharmaceutical process development, this exact compound is utilized in spiking studies to map the fate and purge of impurities during Erlotinib crystallization and purification steps [1]. Its exact chromatographic resolution ensures that process chemists can accurately track its removal across different solvent systems and crystallization conditions.

Application Selection Guide

Application
Selection Property
Validation Focus
Stability-indicating HPLC method validation
DP-1 retention time and baseline resolution profile
System suitability and peak purity in stressed samples
LC-MS/TOF impurity identification
Diagnostic [M+H]+ ion and CID fragmentation pattern
Mass accuracy verification and EIC discrimination
ANDA regulatory impurity profiling
Full characterization package with pharmacopeial traceability
Compliance with ICH Q3A/Q3B impurity thresholds
Forced degradation study design
Selective formation under acidic, basic, photolytic stress
Stress-specific peak identity confirmation

XLogP3

0.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

279.12190603 g/mol

Monoisotopic Mass

279.12190603 g/mol

Heavy Atom Count

20

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